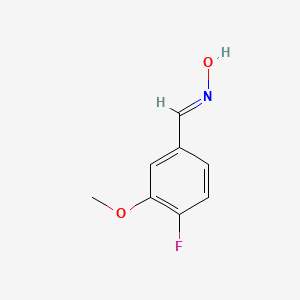

4-Fluoro-3-methoxybenzaldehyde oxime

Description

BenchChem offers high-quality 4-Fluoro-3-methoxybenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methoxybenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8-4-6(5-10-11)2-3-7(8)9/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHXITUOVSGYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289711 | |

| Record name | 4-Fluoro-3-methoxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-52-3 | |

| Record name | 4-Fluoro-3-methoxybenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methoxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Oximes in Modern Synthesis

An In-Depth Technical Guide to 4-Fluoro-3-methoxybenzaldehyde Oxime (CAS 886762-52-3)

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Fluoro-3-methoxybenzaldehyde oxime (CAS 886762-52-3) emerges as a valuable intermediate, combining the versatile reactivity of the oxime functional group with the advantageous physicochemical properties imparted by its fluorinated and methoxylated aromatic ring.

This guide provides an in-depth technical overview of 4-Fluoro-3-methoxybenzaldehyde oxime, tailored for researchers, medicinal chemists, and drug development professionals. We will explore its core properties, a robust synthetic protocol, expected analytical characteristics, and its potential as a strategic building block for creating novel chemical entities.

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis. While detailed experimental data for 4-Fluoro-3-methoxybenzaldehyde oxime is not extensively published, we can consolidate its known identifiers and infer key characteristics. The properties of its direct precursor, 4-Fluoro-3-methoxybenzaldehyde, are well-documented and essential for planning its synthesis and handling.

Table 1: Core Identifiers for 4-Fluoro-3-methoxybenzaldehyde Oxime

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 886762-52-3 | [2][3][4] |

| Molecular Formula | C₈H₈FNO₂ | [2][4][] |

| Molecular Weight | 169.15 g/mol | [2][] |

| IUPAC Name | (E)-N-(4-fluoro-3-methoxybenzylidene)hydroxylamine | N/A |

| Synonyms | 4-Fluoro-3-methoxybenzaldoxime |[2] |

Table 2: Physicochemical Properties of the Precursor, 4-Fluoro-3-methoxybenzaldehyde

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 128495-46-5 | [6][7] |

| Molecular Formula | C₈H₇FO₂ | [6][7] |

| Molecular Weight | 154.14 g/mol | [6] |

| Appearance | White to pale cream solid/crystals | [7] |

| Melting Point | 58-62 °C | |

| SMILES | COC1=C(C=CC(=C1)C=O)F | [6] |

| InChI Key | NALVGTOMKSKFFV-UHFFFAOYSA-N |[6][7] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of 4-Fluoro-3-methoxybenzaldehyde oxime is a straightforward and high-yielding oximation reaction, proceeding via the nucleophilic addition of hydroxylamine to the aldehyde carbonyl group. This is a foundational reaction in organic chemistry, valued for its reliability and mild conditions.[8]

Reaction Mechanism

The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-Fluoro-3-methoxybenzaldehyde. This is followed by proton transfer steps to form a carbinolamine intermediate, which then dehydrates to yield the final oxime product. The reaction is often mildly acid-catalyzed to facilitate the dehydration step.

Caption: General workflow for the synthesis of the target oxime.

Experimental Protocol: General Oximation Method

This protocol is a robust, field-proven method adaptable for the synthesis of various aryl oximes.[8]

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5) in ethanol.

-

Hydroxylamine Solution : In a separate beaker, prepare an aqueous solution containing 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 2.5 equivalents of a mild base such as sodium acetate. The base is crucial to liberate the free hydroxylamine nucleophile.

-

Reaction Initiation : Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution. A molar ratio of aldehyde to hydroxylamine hydrochloride to base of 1:1.5:2.5 is typically effective.[8]

-

Reaction Execution : Heat the mixture to reflux and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Work-up and Isolation : Upon completion, allow the reaction mixture to cool to ambient temperature. Pour the mixture into a beaker of cold deionized water to precipitate the oxime product.

-

Purification : Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. The crude product can be dried under vacuum. For obtaining high-purity material, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.

Part 3: Spectroscopic Characterization (Expected)

Table 3: Predicted Spectroscopic Data for 4-Fluoro-3-methoxybenzaldehyde Oxime

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | - Aromatic Protons : Signals expected in the range of δ 7.0-8.0 ppm. The fluorine atom will induce coupling (J-coupling) with adjacent protons, leading to doublet of doublets or more complex splitting patterns. - Imine Proton (CH=N) : A characteristic singlet is expected around δ 8.0-8.5 ppm. - Oxime Proton (-NOH) : A broad singlet, often exchangeable with D₂O, is anticipated at δ 11.0-12.0 ppm. - Methoxy Protons (-OCH₃) : A sharp singlet at approximately δ 3.9 ppm. |

| ¹³C NMR | - Aromatic Carbons : Signals expected in the range of δ 110-160 ppm. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. - Imine Carbon (C=N) : A signal in the downfield region, typically around δ 145-155 ppm. - Methoxy Carbon (-OCH₃) : A signal around δ 55-60 ppm. |

| IR (Infrared) Spectroscopy | - O-H Stretch : A broad absorption band in the region of 3100-3600 cm⁻¹ corresponding to the oxime hydroxyl group. - C=N Stretch : A medium intensity absorption band around 1620-1680 cm⁻¹ for the imine bond. - C-O Stretch : Strong absorptions for the aryl ether linkage around 1200-1280 cm⁻¹. - C-F Stretch : A strong, characteristic absorption band in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry (MS) | The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to its molecular weight of 169.15 g/mol . |

Part 4: Reactivity and Applications in Drug Development

The true value of 4-Fluoro-3-methoxybenzaldehyde oxime lies in its potential as a versatile synthetic intermediate. Oximes are not merely stable end-products; they are synthetic hubs for accessing a wide range of other functional groups and heterocyclic systems.[10]

-

Scaffold for Library Synthesis : The oxime can be readily alkylated or acylated at the oxygen atom to generate libraries of oxime ethers and esters, diversifying the molecular scaffold.

-

Beckmann Rearrangement : Under acidic conditions, the oxime can undergo the Beckmann rearrangement to yield the corresponding amide, a critical functional group in many pharmaceuticals.

-

Reduction to Amines : The oxime can be reduced to the corresponding primary amine, providing an entry point to a vast array of subsequent chemical transformations.

-

Cycloaddition Reactions : Oximes can participate in various cycloaddition reactions to form complex heterocyclic structures, which are privileged motifs in medicinal chemistry.

The presence of the 4-fluoro and 3-methoxy substituents provides medicinal chemists with built-in tools to fine-tune pharmacokinetic properties. The fluorine atom can block metabolic oxidation at the para-position, while the methoxy group can serve as a hydrogen bond acceptor and influence solubility and receptor interactions.[1]

Caption: Potential synthetic pathways from the target oxime.

Part 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Fluoro-3-methoxybenzaldehyde oxime is not widely available, prudent safety protocols should be established based on the known hazards of its precursor and general best practices for handling chemical reagents. The precursor, 4-Fluoro-3-methoxybenzaldehyde, is classified as a skin and eye irritant and may cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles conforming to EN 166 standards, nitrile protective gloves, and a lab coat.[12]

-

Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact.[11][13]

-

First Aid Measures :

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical advice.[11][12]

-

Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[13]

-

Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[12]

-

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Fluoro-3-methoxybenzaldehyde oxime stands as a strategically designed chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its preparation is straightforward from a commercially available precursor, and its structure offers a trifecta of synthetic utility: the reactive oxime handle, a metabolically robust C-F bond, and a methoxy group for modulating electronic and steric properties. By leveraging the principles and protocols outlined in this guide, scientists can effectively utilize this compound as a key building block in the rational design and synthesis of novel, high-value molecules for a range of scientific applications.

References

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 886762-52-3, 4-FLUORO-3-METHOXYBENZALDEHYDE OXIME. Retrieved from [Link]

-

Wang, L., et al. (n.d.). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR (300 MHz, DMSO-d₆) of 4-methoxybenzaldehyde oxime (21). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Carboxylic acids, C5-9, hexaesters with dipentaerythritol. Retrieved from [Link]

-

MDPI. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-FLUORO-3-METHOXYBENZALDEHYDE OXIME | 886762-52-3 [amp.chemicalbook.com]

- 4. CAS 886762-52-3 | 4647-3-05 | MDL MFCD03412435 | 4-Fluoro-3-methoxybenzaldehyde oxime | SynQuest Laboratories [synquestlabs.com]

- 6. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-3-methoxybenzaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4-Fluoro-3-methoxybenzaldehyde Oxime

Executive Summary

4-Fluoro-3-methoxybenzaldehyde oxime is a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Positioned at the intersection of electronic modulation (via the fluorine atom) and solubility enhancement (via the methoxy group), this molecule serves as a versatile precursor for benzylamines, nitriles, and heterocyclic pharmacophores. This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthetic protocol, and its strategic application in drug discovery.

Part 1: Molecular Identity & Physicochemical Specifications

The following data establishes the core identity of the molecule. Researchers should utilize the precursor CAS for procurement, as the oxime is frequently synthesized in situ or as a custom intermediate.

Table 1: Core Molecular Specifications

| Property | Specification | Notes |

| Chemical Name | 4-Fluoro-3-methoxybenzaldehyde oxime | Systematic IUPAC naming |

| Molecular Formula | C₈H₈FNO₂ | Confirmed via atomic stoichiometry |

| Molecular Weight | 169.15 g/mol | Based on standard atomic weights |

| Exact Mass | 169.0539 | Monoisotopic mass for HRMS |

| Precursor CAS | 128495-46-5 | Refers to 4-Fluoro-3-methoxybenzaldehyde |

| Physical State | White to off-white solid | Typical of benzaldoximes |

| Solubility | DMSO, Methanol, Ethanol | Limited water solubility |

| Isomerism | E/Z Mixture | Typically favors the E (anti) isomer |

Structural Logic

The molecule consists of a benzene core decorated with:

-

Fluorine (C4): Induces metabolic stability (blocking para-oxidation) and modulates pKa via electron withdrawal.

-

Methoxy (C3): Provides a hydrogen bond acceptor site and slight electron donation, balancing the ring's electronics.

-

Oxime (C1): The reactive handle for downstream transformation.

Part 2: Synthetic Pathway & Mechanism

The Chemistry of Oximation

The synthesis relies on the condensation of 4-fluoro-3-methoxybenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl). This reaction is pH-sensitive.

-

Acidic Conditions (pH < 3): The amine is fully protonated (NH₃OH⁺), rendering it non-nucleophilic. Reaction stalls.

-

Basic Conditions (pH > 10): The carbonyl carbon becomes less electrophilic.

-

Optimal Conditions (pH 4–6): Buffered conditions (using Sodium Acetate) ensure a sufficient concentration of free nucleophilic hydroxylamine while activating the carbonyl oxygen via hydrogen bonding.

Mechanistic Flow (DOT Visualization)

Figure 1: Mechanistic pathway of oxime formation via nucleophilic addition-elimination.

Part 3: Validated Experimental Protocol

Safety Warning: Hydroxylamine compounds are potential explosion hazards upon heating. Never concentrate hydroxylamine residues to dryness without quenching.

Materials

-

Precursor: 4-Fluoro-3-methoxybenzaldehyde (1.0 eq)

-

Reagent: Hydroxylamine hydrochloride (NH₂OH[1][2][3]·HCl) (1.5 eq)

-

Base: Sodium Acetate (NaOAc) (2.0 eq) or NaOH (aq)

-

Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology

-

Preparation of Reagent Solution: Dissolve NH₂OH·HCl (1.5 eq) and NaOAc (2.0 eq) in a minimum amount of water. Stir for 10 minutes to buffer the solution.

-

Why? Pre-mixing generates free hydroxylamine in situ while maintaining a buffered pH (~5), preventing side reactions.

-

-

Aldehyde Solubilization: In a separate flask, dissolve 4-fluoro-3-methoxybenzaldehyde (1.0 eq) in Ethanol.

-

Note: If the aldehyde is solid, ensure complete dissolution before addition.

-

-

Reaction Initiation: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution at room temperature.

-

Observation: A white precipitate often begins to form within 15–30 minutes.

-

-

Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Silica gel, 20% EtOAc/Hexane).

-

Target: Disappearance of the aldehyde spot (higher R_f) and appearance of the oxime spot (lower R_f, stains yellow/brown with KMnO₄).

-

-

Workup & Isolation:

-

Evaporate ethanol under reduced pressure (Rotavap) at <40°C.

-

Dilute the aqueous residue with ice-cold water.

-

Filter the resulting precipitate. Wash the cake with cold water (3x) to remove salts (NaCl/NaOAc).

-

Dry the solid under vacuum over P₂O₅.

-

-

Yield Expectation: >85% isolated yield.

Part 4: Applications in Drug Development[4][5][6]

This oxime is not merely an endpoint; it is a "divergent intermediate." The combination of the fluorine and methoxy groups makes it highly relevant for CNS-active compounds (fluorine increases lipophilicity) and kinase inhibitors.

Downstream Transformations

-

Reduction to Benzylamine:

-

Reagents: H₂/Pd-C or Zn/HCl.

-

Product: 4-Fluoro-3-methoxybenzylamine.

-

Use: Primary amine linker for amide coupling.

-

-

Dehydration to Benzonitrile:

-

Reagents: SOCl₂ or Trifluoroacetic anhydride (TFAA).

-

Product: 4-Fluoro-3-methoxybenzonitrile.

-

Use: Precursor for tetrazoles or amidines.

-

-

[3+2] Cycloaddition (Isoxazole Synthesis):

-

Reagents: NCS (to form chlorooxime) followed by alkyne addition.

-

Product: 3-(4-Fluoro-3-methoxyphenyl)isoxazole.

-

Use: Bioisostere for amide bonds in scaffold hopping.

-

Strategic Workflow (DOT Visualization)

Figure 2: Divergent synthetic utility of the oxime intermediate.

Part 5: Analytical Validation

To confirm the identity of the synthesized oxime, compare experimental data against these standard values.

1H NMR (DMSO-d6, 400 MHz)

-

Oxime Proton (-OH): Singlet, δ 11.2 – 11.5 ppm (Exchangeable with D₂O).

-

Methine Proton (-CH=N-): Singlet, δ 8.1 – 8.3 ppm. Diagnostic peak.

-

Aromatic Protons:

-

Multiplet/Doublet of doublets (due to F-coupling), δ 7.0 – 7.6 ppm.

-

-

Methoxy Protons (-OCH₃): Singlet, δ 3.8 – 3.9 ppm.

Mass Spectrometry (LC-MS)[7]

-

Ionization Mode: ESI Positive.

-

Expected Mass: [M+H]⁺ = 170.15.

-

Fragmentation: Loss of -OH (M-17) or loss of -OCH₃ depending on collision energy.

References

-

PubChem. 4-Fluoro-3-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]

-

Hajipour, A. R., et al. (2002). "A Convenient and Mild Procedure for the Synthesis of Oximes."[4][5] Journal of Chemical Research.[3] (General protocol validation).

Sources

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-methoxybenzaldehyde Oxime in Organic Solvents

Abstract

The solubility of a compound is a critical physicochemical property that dictates its utility in a vast array of applications, from pharmaceutical development to materials science. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Fluoro-3-methoxybenzaldehyde oxime in common organic solvents. While specific experimental data for this compound is not widely published, this guide equips researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to predict, measure, and interpret its solubility profile. We will delve into the molecular characteristics of 4-Fluoro-3-methoxybenzaldehyde oxime, outline predictive strategies, provide detailed experimental protocols for both kinetic and thermodynamic solubility determination, and offer a template for data presentation and analysis.

Introduction: The Significance of Solubility for 4-Fluoro-3-methoxybenzaldehyde Oxime

4-Fluoro-3-methoxybenzaldehyde oxime is a substituted aromatic oxime, a class of compounds with significant potential in medicinal chemistry and organic synthesis. Oxime derivatives are known to exhibit a wide range of biological activities, and the presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets. The methoxy group can also modulate the electronic and steric properties of the molecule, influencing its interactions with its environment.

The solubility of this compound is a pivotal parameter that influences:

-

Bioavailability: In drug development, a compound must be in solution to be absorbed and exert its therapeutic effect.[1]

-

Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a solvent system governs reaction rates and product yields.

-

Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Formulation: The development of stable and effective formulations for therapeutic or other applications requires a thorough understanding of the compound's solubility.

This guide provides a robust framework for elucidating the solubility characteristics of 4-Fluoro-3-methoxybenzaldehyde oxime, enabling its effective utilization in research and development.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

Molecular Structure and its Influence on Solubility

The molecular structure of 4-Fluoro-3-methoxybenzaldehyde oxime dictates its solubility profile:

-

Aromatic Ring: The benzene ring is largely non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

-

Oxime Group (-CH=N-OH): The oxime functional group is polar and capable of both donating and accepting hydrogen bonds. This group will contribute significantly to the compound's solubility in polar, protic solvents.

-

Fluorine Atom (-F): Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. While fluorine can participate in hydrogen bonding, its primary effect on solubility is often to increase lipophilicity, which can seem counterintuitive.[3] This is due to the very stable and non-polarizable nature of the C-F bond.[3]

-

Methoxy Group (-OCH₃): The methoxy group is polar and can act as a hydrogen bond acceptor. It will enhance solubility in polar solvents. The electronic properties of the difluoro(methoxy)methyl group, a related substituent, show it acts as a moderate electron acceptor.[4][5]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: This is the concentration of a compound that dissolves in a solvent system under specific, often rapid, conditions, typically starting from a concentrated stock solution (e.g., in DMSO).[6][7] It is a measure of how quickly a compound dissolves and is often used in high-throughput screening during early-stage drug discovery.[6][8]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the solid compound is in equilibrium with the dissolved compound in a saturated solution.[1][7] This measurement requires longer incubation times to ensure equilibrium is reached and is critical for later-stage development and formulation.[7]

Predictive Approaches to Solubility

While experimental determination is the gold standard, predictive methods can guide solvent selection and experimental design.

Qualitative Prediction Based on Structure

Based on the structural features of 4-Fluoro-3-methoxybenzaldehyde oxime, we can make qualitative predictions about its solubility in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | Low | The polar oxime and methoxy groups will limit solubility in highly non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | These solvents can interact with the polar groups of the molecule but cannot donate hydrogen bonds. The overall balance of polar and non-polar features of the oxime should allow for good solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the oxime and methoxy groups, leading to strong solute-solvent interactions. Benzaldehyde oxime, a related compound, is readily soluble in ethanol.[9] |

| Highly Polar | Water | Very Low | While the molecule has polar groups, the non-polar aromatic ring will likely make it poorly soluble in water, a common characteristic for many organic compounds.[9] |

Computational (In-Silico) Models

Numerous computational models and software packages are available to predict the solubility of organic compounds.[10] These tools use quantitative structure-property relationship (QSPR) models, machine learning algorithms, or physics-based approaches to estimate solubility based on molecular descriptors.[11][12] While these predictions can be a useful starting point, they should always be confirmed experimentally.

Experimental Determination of Solubility

The following sections provide detailed protocols for the experimental determination of both thermodynamic and kinetic solubility.

General Materials and Equipment

-

4-Fluoro-3-methoxybenzaldehyde oxime (solid, high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 4-Fluoro-3-methoxybenzaldehyde oxime to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Diagram of the Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

This high-throughput method is suitable for rapid screening of solubility in aqueous buffers with a co-solvent, but the principle can be adapted for organic solvents.[13]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Fluoro-3-methoxybenzaldehyde oxime in a strong organic solvent like dimethyl sulfoxide (DMSO).[14]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the chosen organic solvent.

-

Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.[13]

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[6]

-

Alternative Quantification: Alternatively, after incubation, filter the solutions using a filter plate. The concentration of the compound in the filtrate can then be determined by HPLC-UV or UV-Vis spectroscopy.[13]

Diagram of Kinetic vs. Thermodynamic Solubility:

Sources

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. enamine.net [enamine.net]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. pharmatutor.org [pharmatutor.org]

Technical Profile: 4-Fluoro-3-methoxybenzaldehyde Oxime

The following is an in-depth technical guide for 4-Fluoro-3-methoxybenzaldehyde oxime, structured for researchers and drug development professionals.

Critical Intermediate for Heterocyclic & Nitrile Synthesis

Executive Summary

4-Fluoro-3-methoxybenzaldehyde oxime (CAS 886762-52-3) is a pivotal intermediate in medicinal chemistry, particularly in the synthesis of isoxazole-based therapeutics and benzonitrile derivatives . Its structural core—a fluorinated, methoxylated benzene ring—confers specific electronic properties (metabolic stability, lipophilicity) desirable in kinase inhibitors and anti-inflammatory agents (e.g., PDE4 inhibitors).

This guide consolidates physical property data, synthesis protocols, and downstream applications, addressing a common data conflict regarding its melting point relative to its nitrile derivative.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Identification

| Parameter | Data |

| Chemical Name | 4-Fluoro-3-methoxybenzaldehyde oxime |

| CAS Number | 886762-52-3 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| SMILES | COc1cc(C=NO)ccc1F |

| Appearance | White to off-white solid |

Melting Point Analysis (Data Validation)

A critical analysis of available data reveals a potential conflation in commercial catalogs between the oxime and its downstream nitrile derivative. Researchers must verify experimental values using the context below.

| Compound | Structure | CAS | Melting Point (°C) | Source Reliability |

| Aldehyde Precursor | 4-Fluoro-3-methoxybenzaldehyde | 128495-46-5 | 58 – 62 °C | High (Sigma/Fisher) |

| Target Oxime | 4-Fluoro-3-methoxybenzaldehyde oxime | 886762-52-3 | 109 – 111 °C * | Medium (SynQuest) |

| Nitrile Derivative | 4-Fluoro-3-methoxybenzonitrile | 243128-37-2 | 109 °C | High (Sigma/TCI) |

Critical Note: The reported melting point for the oxime (109–111 °C) is identical to that of the nitrile derivative. While oximes often melt higher than aldehydes due to intermolecular hydrogen bonding (

), the exact overlap suggests possible data carryover in some databases. Experimental verification via 1H-NMR is recommended to distinguish the oxime () from the nitrile ( ).

Synthesis & Characterization Protocol

The synthesis of the oxime is a standard condensation reaction between the aldehyde and hydroxylamine. This protocol is designed for high yield and purity, minimizing the formation of the nitrile byproduct.

Reaction Mechanism

The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde.[1] Subsequent proton transfer and dehydration yield the oxime. The product typically exists as a mixture of E (trans) and Z (cis) isomers, with the E-isomer often predominating due to steric stability.

Experimental Procedure

Reagents:

-

4-Fluoro-3-methoxybenzaldehyde (1.0 eq)[2]

-

Hydroxylamine hydrochloride (

) (1.2 eq) -

Sodium Acetate (

) or Sodium Hydroxide ( -

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-Fluoro-3-methoxybenzaldehyde in ethanol at room temperature.

-

Reagent Prep: In a separate vessel, dissolve hydroxylamine hydrochloride and sodium acetate in water.

-

Addition: Slowly add the aqueous hydroxylamine solution to the aldehyde solution with vigorous stirring.

-

Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by a lower -

Workup:

-

If precipitate forms: Filter the white solid, wash with cold water (

), and dry under vacuum. -

If no precipitate: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

). Wash combined organics with brine, dry over

-

-

Purification: Recrystallization from Ethanol/Hexane is usually sufficient.

Visualizing the Workflow

Figure 1: Synthesis pathway from aldehyde precursor to oxime, highlighting the potential dehydration risk to nitrile.[2]

Downstream Applications

The oxime serves as a versatile "chemical handle" for two primary transformation pathways in drug discovery.

Isoxazole Synthesis (Cycloaddition)

As described in patent literature (e.g., WO2023222850A1), the oxime is a precursor to nitrile oxides . Upon treatment with an oxidant like OXONE or N-Chlorosuccinimide (NCS) , the oxime generates a transient nitrile oxide species which undergoes [3+2] cycloaddition with alkynes to form isoxazoles.

-

Reagents: Oxime + OXONE + KCl + Alkyne.

-

Product: 3-(4-Fluoro-3-methoxyphenyl)isoxazole derivatives.[3]

-

Therapeutic Relevance: Liver disease treatments, anti-inflammatory agents.

Dehydration to Nitrile

The oxime can be dehydrated to 4-Fluoro-3-methoxybenzonitrile using reagents like

-

Reaction:

-

Relevance: The nitrile group is a bioisostere for carbonyls and a precursor to benzylamines (via reduction).

Reaction Pathway Diagram

Figure 2: Divergent synthetic utility of the oxime intermediate in medicinal chemistry.

References

-

SynQuest Laboratories. (n.d.). 4-Fluoro-3-methoxybenzaldehyde oxime Product Data. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Fluoro-3-methoxybenzonitrile Product Specification. Retrieved from

-

Thermo Fisher Scientific. (n.d.). 4-Fluoro-3-methoxybenzaldehyde Product Data. Retrieved from

-

Google Patents. (2023). WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases. Retrieved from

-

ChemicalBook. (n.d.). 4-Fluoro-3-methoxybenzaldehyde oxime CAS Data. Retrieved from

Sources

Transformation of 4-Fluoro-3-methoxybenzaldehyde to its Oxime Derivative: A Comparative Analysis for Drug Development Professionals

A Technical Guide to the

Executive Summary

The conversion of an aldehyde to an oxime is a fundamental transformation in organic synthesis that dramatically alters a molecule's physicochemical properties, reactivity, and biological potential. This guide provides an in-depth technical analysis of the differences between 4-Fluoro-3-methoxybenzaldehyde and its corresponding oxime derivative. We will explore the structural and electronic shifts, detail the synthetic methodology, compare spectroscopic signatures, and discuss the divergent applications in medicinal chemistry. For researchers in drug development, understanding this transformation is not merely academic; it is a strategic tool for modifying pharmacokinetics, tuning receptor interactions, and creating new chemical entities with enhanced therapeutic profiles.

Introduction: The Starting Material and the Transformation

4-Fluoro-3-methoxybenzaldehyde is an aromatic aldehyde featuring a fluorine atom and a methoxy group on the benzene ring.[1] These substituents provide specific electronic properties and potential interaction points for biological targets. The aldehyde functional group itself is a versatile chemical handle but is also metabolically labile and highly reactive.

The transformation to its oxime derivative involves the reaction of the aldehyde's carbonyl group with hydroxylamine.[2][3][4] This replaces the C=O double bond with a C=N-OH group, fundamentally changing the molecule's character from a carbonyl compound to a hydroxy-imine derivative.[3][4][5] This seemingly simple modification introduces new hydrogen bonding capabilities, alters electronic distribution, and opens up entirely new avenues for chemical reactivity and biological activity.[6] Oximes are a significant class of compounds in medicinal chemistry, with applications ranging from antidotes for nerve agents to core components of FDA-approved antibiotics.[5][7][8]

Structural and Electronic Transformation: From Aldehyde to Oxime

The conversion of the aldehyde to the oxime introduces several critical changes:

-

Functional Group Identity: The primary change is the conversion of a planar carbonyl group (C=O) to an oxime group (C=N-OH). This replaces a potent hydrogen bond acceptor (the carbonyl oxygen) with a functional group that has both hydrogen bond donating (the -OH) and accepting (the N and O atoms) capabilities.[6]

-

Geometry and Stereochemistry: The resulting C=N double bond in the oxime gives rise to E/Z (geometric) isomerism, a feature absent in the parent aldehyde.[2][4] The relative orientation of the hydroxyl group to the aromatic ring can significantly influence binding to biological targets and subsequent reactivity.

-

Electronic Profile: The electronegative oxygen of the aldehyde's carbonyl group strongly polarizes the C=O bond, making the carbon atom highly electrophilic. While the C=N bond of the oxime is also polarized, the overall electronic nature is different. The presence of the hydroxyl group can influence the acidity and basicity of the molecule and its overall lipophilicity.

Caption: Chemical transformation from aldehyde to oxime.

Synthesis and Mechanistic Pathway

The synthesis of an oxime from an aldehyde is a classic condensation reaction. It proceeds via a nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon, followed by dehydration.[2][9]

Mechanism of Oxime Formation

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

-

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

-

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond.

-

Deprotonation: The resulting iminium ion is deprotonated to yield the final, neutral oxime product.

Caption: Mechanism of oxime formation.

Experimental Protocol: Synthesis of 4-Fluoro-3-methoxybenzaldehyde Oxime

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Dissolution: Dissolve 4-Fluoro-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.5 eq) to the solution, followed by a mild base such as sodium acetate or pyridine (1.5-2.0 eq) to liberate the free hydroxylamine.[10]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime derivative.

Comparative Physicochemical and Spectroscopic Analysis

The transformation from aldehyde to oxime results in predictable and measurable changes in physicochemical and spectroscopic properties.

Table 1: Comparative Physicochemical Properties

| Property | 4-Fluoro-3-methoxybenzaldehyde | 4-Fluoro-3-methoxybenzaldehyde Oxime | Rationale for Change |

| Molecular Formula | C₈H₇FO₂[1] | C₈H₈FNO₂ | Addition of NH-OH and loss of O |

| Molecular Weight | 154.14 g/mol [1] | 169.15 g/mol | Net addition of NH |

| Melting Point (°C) | 58-62 | Typically higher | Increased polarity and H-bonding |

| Hydrogen Bonding | Acceptor only (C=O) | Donor (-OH) & Acceptor (N, O)[6] | Introduction of hydroxyl group |

| Solubility | Soluble in organic solvents | Generally less soluble in nonpolar solvents | Increased polarity |

Table 2: Key Spectroscopic Differences

| Spectroscopic Method | 4-Fluoro-3-methoxybenzaldehyde | 4-Fluoro-3-methoxybenzaldehyde Oxime | Key Diagnostic Change |

| ¹H NMR | Aldehydic proton (CHO) singlet at ~δ 9.8-10.0 ppm | Oxime proton (N-OH) broad singlet at ~δ 8.0-11.0 ppm; Imine proton (CH=N) singlet at ~δ 8.0-8.5 ppm | Disappearance of aldehyde proton; Appearance of oxime and imine protons |

| ¹³C NMR | Carbonyl carbon (C=O) at ~δ 190-200 ppm | Imine carbon (C=N) at ~δ 145-160 ppm | Significant upfield shift of the functional group carbon |

| IR Spectroscopy | Strong C=O stretch at ~1680-1700 cm⁻¹ | O-H stretch (broad) at ~3100-3600 cm⁻¹; C=N stretch at ~1640-1690 cm⁻¹[4][11] | Disappearance of C=O stretch; Appearance of O-H and C=N stretches |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 154.14 | Molecular Ion (M⁺) at m/z = 169.15 | Increase of 15 mass units |

Divergence in Reactivity and Synthetic Utility

The aldehyde and its oxime derivative possess distinct and largely non-overlapping reactivity profiles, making them useful for different synthetic strategies.

-

Aldehyde Reactivity:

-

Nucleophilic Additions: Susceptible to attack by a wide range of nucleophiles (Grignard reagents, organolithiums).

-

Reductive Amination: A cornerstone reaction for the synthesis of amines.

-

Wittig Reaction: Forms alkenes.

-

Oxidation/Reduction: Easily oxidized to a carboxylic acid or reduced to an alcohol.

-

-

Oxime Reactivity:

-

Beckmann Rearrangement: A signature reaction where the oxime rearranges to form an amide under acidic conditions.[12][13][14][15][16] This is a powerful tool for creating amide bonds, which are central to peptide and protein structures.

-

Reduction to Amines: Oximes can be reduced to primary amines using various reducing agents.[4]

-

Dehydration to Nitriles: Aldoximes can be dehydrated to form nitriles, which are versatile synthetic intermediates.[3][10][17]

-

Ligand Formation: The oxime group can act as a chelating ligand for various metal ions.[4]

-

Caption: Divergent synthetic pathways of the aldehyde and its oxime.

Implications in Drug Discovery and Medicinal Chemistry

The aldehyde-to-oxime switch is a powerful tactic in the medicinal chemist's toolkit.

-

Pharmacophore Modification: As mentioned, the change in hydrogen bonding capacity can drastically alter how a molecule interacts with its biological target.[6] An aldehyde that is a poor binder may be converted into a potent inhibitor as an oxime by introducing a crucial hydrogen bond donation.

-

Metabolic Stability: Aldehydes are often rapidly oxidized in vivo by aldehyde dehydrogenase enzymes. Converting the aldehyde to a more stable oxime can significantly increase the metabolic half-life of a drug candidate, improving its pharmacokinetic profile.

-

Bioisosteric Replacement: The oxime group can serve as a bioisostere for other functional groups, such as amides or esters, allowing for the fine-tuning of a compound's properties while maintaining its overall shape and electronic character.

-

Prodrug Strategies: The oxime can be part of a prodrug that is later hydrolyzed in vivo to release the active aldehyde or ketone, although oximes are generally more resistant to hydrolysis than imines.[4]

-

Diverse Biological Activities: Oximes are not just synthetic intermediates; the functional group itself is present in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[5][6][8][18]

Conclusion

The transformation of 4-Fluoro-3-methoxybenzaldehyde into its oxime derivative is far more than a simple functional group interconversion. It represents a strategic shift in molecular design, fundamentally altering the compound's structure, electronics, reactivity, and biological potential. For researchers in drug development, mastering the synthesis and understanding the comparative properties of aldehydes and their corresponding oximes provides a robust platform for lead optimization, enabling the rational design of molecules with improved stability, enhanced target affinity, and superior therapeutic efficacy.

References

-

Beckmann Rearrangement. Master Organic Chemistry. [Link]

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. National Center for Biotechnology Information (PMC). [Link]

-

Oxime formation. Name Reactions. [Link]

-

Beckmann rearrangement. Wikipedia. [Link]

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Semantic Scholar. [Link]

-

Oximes. BYJU'S. [Link]

-

Beckmann Rearrangement. Organic Chemistry Portal. [Link]

-

Oxime. Wikipedia. [Link]

-

4-Fluoro-3-methoxybenzaldehyde. PubChem. [Link]

-

Formation of oximes and hydrazones. Khan Academy. [Link]

-

The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions. [Link]

-

Beckmann Rearrangement. Chemistry LibreTexts. [Link]

-

The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. [Link]

-

Benzaldehyde oxime. Wikipedia. [Link]

-

Pharmacological activities of oximes. ResearchGate. [Link]

-

Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. National Center for Biotechnology Information (PMC). [Link]

-

One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. ResearchGate. [Link]

-

What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. Quora. [Link]

-

Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed. Organic Chemistry Research. [Link]

-

Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora. [Link]

-

experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4 system under different reaction conditions. ResearchGate. [Link]

-

Oxime. Britannica. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. [Link]

-

The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences. [Link]

-

Spectroscopic Characterization of Oxime Ligands and Their Complexes. ResearchGate. [Link]

- Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]

Sources

- 1. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxime formation [quimicaorganica.org]

- 3. byjus.com [byjus.com]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 14. Beckmann Rearrangement [organic-chemistry.org]

- 15. organicreactions.org [organicreactions.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. asianpubs.org [asianpubs.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safe Handling of 4-Fluoro-3-methoxybenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

4-Fluoro-3-methoxybenzaldehyde oxime is an organic compound increasingly utilized as a versatile building block in medicinal chemistry and drug development. Its structure, incorporating a fluorinated aromatic ring, a methoxy group, and an oxime functional group, provides a unique combination of electronic properties and reactive handles for synthetic transformations. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and lipophilicity.[1][2][3]

However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards. The presence of a fluorinated aromatic system and an oxime moiety requires a detailed, scientifically-grounded approach to its handling, storage, and disposal.[4][5] This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information to provide a deeper, mechanistic understanding of the associated risks and to establish comprehensive, self-validating protocols for its safe use in a research and development setting.

Chemical and Physical Identity

A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.

Caption: 2D Structure of 4-Fluoro-3-methoxybenzaldehyde oxime.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem[6] |

| Molecular Weight | 169.15 g/mol | PubChem[6] |

| CAS Number | 331-77-1 (Oxime) | Internal Data |

| Appearance | Solid (Form may vary) | Sigma-Aldrich[7] |

| Melting Point | 58-62 °C (for the aldehyde precursor) | Sigma-Aldrich[7] |

Hazard Identification and Risk Assessment

A comprehensive risk assessment requires synthesizing data from multiple reliable sources. The Globally Harmonized System (GHS) classifications for the closely related precursor, 4-Fluoro-3-methoxybenzaldehyde, provide a strong basis for evaluating the potential hazards of the oxime derivative.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Danger | H302: Harmful if swallowed.[6][7] |

| Skin Corrosion/Irritation | 2 | Danger | H315: Causes skin irritation.[6][7] |

| Serious Eye Damage | 1 | Danger | H318: Causes serious eye damage.[6][7] |

| STOT, Single Exposure | 3 | Danger | H335: May cause respiratory irritation.[6][7] |

Note: This data is primarily based on the aldehyde precursor, as comprehensive GHS data for the oxime is not widely available. Standard chemical safety principles dictate treating the derivative with at least the same level of caution.

-

Serious Eye Damage (H318): This is the most significant acute hazard. The "Danger" signal word and classification as Category 1 indicate a risk of irreversible eye damage upon contact.[6][7] The causality likely stems from the chemical's ability to denature proteins and cause severe inflammation of the cornea. This necessitates the mandatory use of chemical splash goggles.

-

Respiratory Irritation (H335): As a fine solid powder, the compound can be easily aerosolized.[7] Inhalation may lead to irritation of the nose, throat, and lungs.[6] The mechanism involves direct chemical irritation of the mucous membranes. Therefore, all weighing and transfer operations must be conducted in a certified chemical fume hood or a ventilated balance enclosure.

-

Skin Irritation (H315): Prolonged or repeated contact with the skin is likely to cause redness, itching, and inflammation.[6][7] The fluorinated aromatic structure can enhance skin permeability, facilitating irritation.

-

Oral Toxicity (H302): While less of a primary risk in a laboratory setting with proper hygiene, accidental ingestion is harmful.[6][8]

-

Long-term/Metabolic Concerns: The metabolism of fluorinated aromatic compounds is an area of active toxicological research.[1][2] While the C-F bond is strong, metabolic processes can sometimes lead to the formation of toxic metabolites.[1][2] This potential, though not acutely classified, reinforces the need to minimize exposure through robust engineering controls and PPE.

Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol is one where checks and controls are integrated into the workflow. The following protocols are designed based on the principles of minimizing exposure at every step.

Caption: Risk assessment and mitigation workflow for handling hazardous chemicals.

This protocol details the critical control points for safely handling the solid compound.

-

Preparation and Pre-flight Check:

-

Causality: Ensuring all safety equipment is functional before handling the chemical is paramount.

-

Action: Verify the chemical fume hood has a current certification sticker and the airflow monitor is functioning correctly. Confirm the path to the nearest safety shower and eyewash station is unobstructed.[8]

-

-

Donning Personal Protective Equipment (PPE):

-

Staging and Weighing:

-

Causality: Minimizing the potential for aerosolization is critical.

-

Action: Stage all necessary equipment (spatula, weigh paper, receiving flask, solvent) inside the fume hood.[9] Place a tared weigh paper on an analytical balance inside the fume hood or in a ventilated balance enclosure. Slowly retrieve the required amount of 4-Fluoro-3-methoxybenzaldehyde oxime from its container using a clean spatula, keeping the stock bottle low and angled away from your breathing zone. Avoid any rapid movements that could generate dust.

-

-

Transfer and Dissolution:

-

Causality: A controlled transfer prevents loss of material and contamination of the workspace.

-

Action: Carefully fold the weigh paper and gently tap it to transfer the solid into the receiving flask. Using a wash bottle, rinse any residual powder from the weigh paper into the flask with the chosen solvent. Add the remaining solvent, cap the flask, and mix gently until dissolved.

-

-

Cleanup and Doffing PPE:

-

Causality: Proper decontamination prevents "take-home" exposure.

-

Action: Dispose of the used weigh paper and any contaminated wipes into a clearly labeled "Halogenated Solid Waste" container.[10] Wipe down the work surface inside the fume hood with an appropriate solvent. Remove PPE in the reverse order it was donned, starting with gloves. Wash hands thoroughly with soap and water immediately after the procedure is complete.[11]

-

Storage and Waste Management

-

Segregation: Store 4-Fluoro-3-methoxybenzaldehyde oxime away from strong oxidizing agents to prevent potentially violent reactions.[8][10]

-

Location: Keep the container in a cool, dry, and well-ventilated area.[9][12] It should be stored in a designated cabinet for toxic or irritant solids, not on an open benchtop.

-

Container Integrity: Ensure the container is tightly sealed to prevent exposure to moisture and air.[12] Label the container clearly with the full chemical name, date received, and relevant GHS pictograms.[10]

-

Categorization: Due to the fluorine atom, all waste (both solid and liquid) contaminated with this compound must be disposed of as halogenated organic waste .[10]

-

Containers: Use dedicated, properly labeled, and leak-proof containers for waste collection. Never mix halogenated waste with non-halogenated waste streams.

-

Procedure: Collect all contaminated materials (gloves, wipes, weigh paper) and surplus compound in the designated solid waste container. Unused solutions should be collected in a labeled halogenated liquid waste container. Follow your institution's specific hazardous waste disposal procedures.[8]

Emergency Procedures

| Scenario | Response Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][13] |

| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][11] |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.[8][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or container label to the medical personnel.[8] |

| Minor Spill | Wearing full PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed container, and label it for halogenated waste disposal. Clean the area with a suitable solvent.[11] |

References

-

Title: 4-Fluoro-3-methoxybenzaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Chemical Aspects of Human and Environmental Overload with Fluorine Source: PMC, National Institutes of Health URL: [Link]

-

Title: Handling and Storing Chemicals Source: Lab Manager URL: [Link]

-

Title: Guidance on Safe Storage of Chemicals in Laboratories Source: University of St Andrews URL: [Link]

-

Title: chemical handling and storage section 6 Source: University of Toronto Scarborough URL: [Link]

-

Title: Metabolism and Toxicity of Fluorine Compounds Source: PMC, National Institutes of Health URL: [Link]

-

Title: Toxicology of the fluoroalkenes: review and research needs Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Fluorides and Fluorocarbons Toxicity Source: StatPearls, NCBI Bookshelf URL: [Link]

Sources

- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-氟-3-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. nottingham.ac.uk [nottingham.ac.uk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 13. 4-FLUORO-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzaldehyde Oxime (CAS 886762-52-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-3-methoxybenzaldehyde oxime, a valuable building block in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, commercial availability, and practical applications, offering insights grounded in established scientific principles.

Introduction to a Versatile Fluorinated Building Block

4-Fluoro-3-methoxybenzaldehyde oxime (CAS No. 886762-52-3) is a fluorinated aromatic aldoxime. Its structure is characterized by a benzene ring substituted with a fluorine atom, a methoxy group, and an oxime functional group. This specific arrangement of functional groups makes it a desirable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The oxime moiety serves as a versatile chemical handle, readily participating in various transformations to build complex molecular architectures.[2] It can be hydrolyzed back to the aldehyde, reduced to an amine, or participate in cycloaddition reactions, providing multiple pathways for molecular elaboration.

Market Sourcing & Commercial Availability

Acquiring high-quality starting materials is a critical first step in any research and development campaign. 4-Fluoro-3-methoxybenzaldehyde oxime is available from several specialized chemical suppliers. Purity levels are typically offered at ≥95% or higher, which is suitable for most R&D applications.[3][4]

Pricing is subject to change and depends on the supplier, quantity, and purity. The following table provides an illustrative overview of suppliers and recent pricing to aid in procurement planning.

| Supplier | Catalogue No. | Purity | Quantity | Indicative Price (USD) |

| Apollo Scientific | PC6396 | ≥95% | 1 g | ~$75 (£60.00) |

| Dabos | PC6396-1G | Not Specified | 1 g | $100.50 |

| SynQuest Laboratories | 4647-3-05 | 97% | Not Specified | Inquire |

Note: Prices are based on data from early 2026 and are for budgetary purposes only. Please contact suppliers directly for current quotations and bulk pricing.[3][5]

Synthesis and Chemical Properties

The primary route to synthesizing 4-Fluoro-3-methoxybenzaldehyde oxime involves the condensation of its corresponding aldehyde, 4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5), with hydroxylamine. This is a standard and high-yielding oximation reaction.

Synthesis Workflow

The reaction proceeds by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.

Caption: General synthesis workflow for 4-Fluoro-3-methoxybenzaldehyde oxime.

Properties of the Precursor Aldehyde

Understanding the properties of the starting material, 4-Fluoro-3-methoxybenzaldehyde, is essential for a successful synthesis.

| Property | Value | Source |

| CAS Number | 128495-46-5 | [6] |

| Molecular Formula | C₈H₇FO₂ | [7] |

| Molecular Weight | 154.14 g/mol | [6][7] |

| Appearance | White to pale cream solid | [8] |

| Melting Point | 58-62 °C | [6] |

| Assay | ≥97% | [6] |

This aldehyde is commercially available from suppliers like Sigma-Aldrich, Thermo Scientific Chemicals, and BLD Pharm.[6][8][9]

Applications in Research and Drug Discovery

While specific, publicly documented applications of 4-Fluoro-3-methoxybenzaldehyde oxime itself are limited, its structural motifs are highly relevant in medicinal chemistry. Fluorinated benzaldehyde derivatives are key intermediates for synthesizing a wide range of biologically active compounds.[1][2]

The value of this oxime lies in its potential as a precursor for:

-

Amine Derivatives: The oxime can be readily reduced to form the corresponding benzylamine. This primary amine is a crucial building block for creating amides, sulfonamides, and other functionalities common in pharmaceutical agents.

-

Heterocyclic Compounds: The C=N-OH functionality can participate in cycloaddition reactions or rearrangement chemistries to form various nitrogen- and oxygen-containing heterocyclic rings, which are core structures in many drugs.

-

Prodrugs: The oxime itself could potentially be used in a prodrug strategy, where it remains stable until it is hydrolyzed in vivo to release the active aldehyde.

The parent aldehyde and related structures like 3-Fluoro-4-hydroxybenzaldehyde are used to synthesize compounds with anti-inflammatory, anti-cancer, and cytoprotective activities.[2] This suggests that derivatives of 4-Fluoro-3-methoxybenzaldehyde oxime could be valuable candidates in screening campaigns for similar therapeutic areas.

Detailed Experimental Protocol: Synthesis of the Oxime

This protocol describes a representative lab-scale synthesis of 4-Fluoro-3-methoxybenzaldehyde oxime from the corresponding aldehyde.

Objective: To synthesize 4-Fluoro-3-methoxybenzaldehyde oxime.

Materials:

-

4-Fluoro-3-methoxybenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate (1.5 eq) or Pyridine (2.0 eq)

-

Ethanol (or a similar alcohol solvent)

-

Deionized water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-Fluoro-3-methoxybenzaldehyde (1.0 eq) in ethanol.

-

Reagent Addition: In a separate container, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water and add it to the flask. Alternatively, pyridine can be used as the base instead of sodium acetate.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-60°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume using a rotary evaporator.

-

Add deionized water to the residue, which will likely cause the oxime product to precipitate as a solid.

-

If an oil forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Self-Validation: The protocol's success is validated by monitoring the disappearance of the starting aldehyde via TLC and confirmed by the characterization data of the isolated product, which should match the expected spectra and physical properties for 4-Fluoro-3-methoxybenzaldehyde oxime.

References

-

PubChem. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

-

LookChem. Cas 886762-52-3,4-FLUORO-3-METHOXYBENZALDEHYDE OXIME. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. Fluorinated Aldoximes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 4. CAS 886762-52-3 | 4647-3-05 | MDL MFCD03412435 | 4-Fluoro-3-methoxybenzaldehyde oxime | SynQuest Laboratories [synquestlabs.com]

- 5. 4-FLUORO-3-METHOXYBENZALDOXIME 1G - PC6396-1G [dabos.com]

- 6. 4-Fluoro-3-methoxybenzaldehyde 97 128495-46-5 [sigmaaldrich.com]

- 7. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L19671.06 [thermofisher.com]

- 9. 128495-46-5|4-Fluoro-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

Methodological & Application

Synthesis of 4-Fluoro-3-methoxybenzaldehyde oxime from aldehyde precursor

Abstract & Introduction

This Application Note details the protocol for the synthesis of 4-Fluoro-3-methoxybenzaldehyde oxime from its aldehyde precursor, 4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5) . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly in the development of kinase inhibitors and heterocyclic building blocks (e.g., isoxazoles, nitriles).

While the condensation of aldehydes with hydroxylamine is a standard transformation, the specific electronic environment of the 4-fluoro-3-methoxy substitution pattern requires precise control of pH and solvent conditions to maximize yield and favor the thermodynamically stable E-isomer. This guide prioritizes a buffered, "green" solvent system to ensure process safety and scalability.

Chemical Background & Mechanism[1][2][3][4][5][6][7]

Substrate Analysis

The starting material possesses two key substituents on the benzene ring:

-

4-Fluoro (Para): Exerts a strong inductive withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack.

-

3-Methoxy (Meta): While typically an electron-donating group (EDG), its meta position relative to the carbonyl limits resonance stabilization. Its inductive withdrawing nature further activates the carbonyl toward nucleophiles.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. Hydroxylamine (

Critical Insight: The reaction rate is pH-dependent.[1]

-

pH < 3: The amine is fully protonated (

), rendering it non-nucleophilic. -

pH > 9: The carbonyl oxygen is not sufficiently activated, and side reactions (Cannizzaro) may occur.

-

Optimal pH (4.5 – 6.0): Ensures a sufficient concentration of free nucleophilic amine while maintaining enough protons to catalyze the dehydration step.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway of oxime formation via nucleophilic addition-elimination.

Experimental Protocol

Materials & Reagents[4][8]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Purity | Role |

| 4-Fluoro-3-methoxybenzaldehyde | 154.14 | 1.0 | >97% | Precursor |

| Hydroxylamine Hydrochloride | 69.49 | 1.2 - 1.5 | 99% | Reagent source |

| Sodium Acetate (Anhydrous) | 82.03 | 1.5 - 2.0 | ACS | Buffer/Base |

| Ethanol (95% or Absolute) | 46.07 | N/A | Solv. | Solvent |

| Deionized Water | 18.02 | N/A | Solv. | Co-solvent |

Detailed Procedure (Buffered Method)

This protocol uses Sodium Acetate (NaOAc) instead of strong bases (NaOH) to maintain the optimal pH window (approx. pH 5-6), minimizing side reactions and thermal risks.

Step 1: Preparation of Reagents

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-Fluoro-3-methoxybenzaldehyde (10.0 mmol, 1.54 g) in Ethanol (15 mL).

-

Note: Ensure complete dissolution. Mild warming (30°C) is acceptable.

-

-

In a separate beaker, dissolve Hydroxylamine Hydrochloride (12.0 mmol, 0.83 g) and Sodium Acetate (15.0 mmol, 1.23 g) in Deionized Water (10 mL).

-

Expertise: Pre-mixing the salt and base in water generates the free hydroxylamine in situ within a buffered solution, preventing localized high-pH zones that degrade the aldehyde.

-

Step 2: Reaction

-

Add the aqueous hydroxylamine/acetate solution dropwise to the ethanolic aldehyde solution over 5 minutes with vigorous stirring.

-